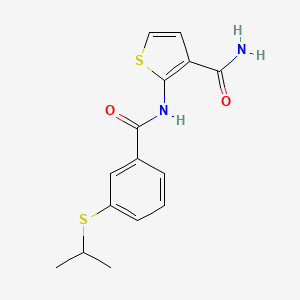

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide

Description

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide is a thiophene-based derivative featuring a benzamido substituent modified with an isopropylthio group at the 3-position of the benzene ring. The compound’s core structure comprises a thiophene-3-carboxamide scaffold, which is functionalized with a secondary amide linkage to the substituted benzamido moiety.

The isopropylthio group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller or polar substituents. The compound’s synthesis likely follows established protocols for thiophene carboxamide derivatives, involving condensation reactions between activated acyl intermediates and amine-functionalized thiophene precursors, followed by purification via reverse-phase HPLC—a method validated for structurally related compounds .

Properties

IUPAC Name |

2-[(3-propan-2-ylsulfanylbenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-9(2)21-11-5-3-4-10(8-11)14(19)17-15-12(13(16)18)6-7-20-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKWHXGJFOPZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity Compound 2: The cyclohexenyl and phenyl groups confer rigidity and hydrophobicity, correlating with strong antibacterial activity against Gram-positive bacteria. The bulky substituents may facilitate interactions with hydrophobic pockets in bacterial enzymes . Compound 3: The chlorophenyl and tert-butyl groups enhance steric hindrance, reducing antibacterial efficacy but showing moderate biofilm inhibition. The tert-butyl group’s size may limit target accessibility . Its sulfur atom may participate in hydrogen bonding or redox interactions, a feature absent in Compounds 2 and 3.

Physical Properties

- Melting points for analogs range from 198–226°C, reflecting crystallinity influenced by substituent bulk. The target compound’s isopropylthio group, less rigid than cyclohexenyl (Compound 2) but more polar than tert-butyl (Compound 3), may result in a melting point intermediate to these values (~210–220°C).

Synthetic Methodology

- All compounds utilize anhydride-mediated acylation of thiophene precursors, followed by HPLC purification. The target compound’s synthesis would likely employ 3-(isopropylthio)benzoic acid anhydride and a thiophene-3-carboxamide intermediate under inert conditions .

Spectroscopic Characterization

- IR and NMR data for analogs (e.g., C=O stretches at 1680–1720 cm⁻¹, NH signals near δ 10–12 ppm) provide a framework for confirming the target compound’s structure. The isopropylthio group’s protons are expected to appear as a septet (δ ~3.5 ppm) and doublets (δ ~1.3 ppm) in ¹H NMR .

Research Implications and Limitations

Further studies should prioritize synthesis using the methodologies outlined for Compounds 2 and 3 , followed by in vitro assays against Gram-positive and Gram-negative strains. Comparative molecular docking studies could elucidate the role of the isopropylthio group in target binding efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.